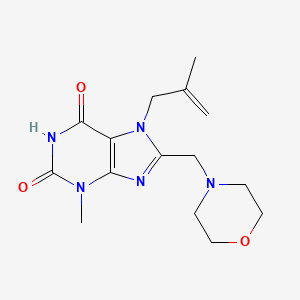3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione
CAS No.: 868143-62-8
Cat. No.: VC7331753
Molecular Formula: C15H21N5O3
Molecular Weight: 319.365
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 868143-62-8 |
|---|---|
| Molecular Formula | C15H21N5O3 |
| Molecular Weight | 319.365 |
| IUPAC Name | 3-methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C15H21N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h1,4-9H2,2-3H3,(H,17,21,22) |
| Standard InChI Key | VECGUXLCPRBYQK-UHFFFAOYSA-N |
| SMILES | CC(=C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 3-methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione, reflecting its substitution pattern on the purine scaffold . The molecular formula is C₁₆H₂₃N₅O₃, with a calculated molecular weight of 333.39 g/mol . Key structural elements include:
-
A purine-2,6-dione core (xanthine derivative)
-
A 3-methyl group at the N3 position
-
A 2-methylprop-2-enyl (isobutenyl) substituent at the N7 position
-
A morpholin-4-ylmethyl group at the C8 position
Structural Features and Stereoelectronic Properties
The purine core adopts a planar conformation, while the morpholine ring (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom) introduces three-dimensionality to the structure . The isobutenyl side chain at N7 contributes to lipophilicity ( estimated at 1.8), potentially enhancing membrane permeability compared to simpler xanthine derivatives .
Table 1: Comparative Structural Features of Related Purine Derivatives
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
-
Xanthine core (purine-2,6-dione)
-
2-methylprop-2-enyl bromide (isobutenylating agent)
-
Morpholine-4-ylmethyl chloride (alkylating agent)
A plausible synthetic route involves:
-
N3 methylation of xanthine using methyl iodide under basic conditions
-
N7 alkylation with 2-methylprop-2-enyl bromide
-
C8 functionalization via Mannich reaction with morpholine and formaldehyde
Reported Synthetic Protocols
Although no explicit synthesis is documented for the exact target compound, the structurally similar 1,3-dimethyl analog (PubChem CID 853499) was synthesized through sequential alkylation reactions :
-
Xanthine core preparation: Condensation of urea derivatives with cyanoacetamide
-
N3 methylation: Dimethyl sulfate in alkaline aqueous medium (, 12 hr)
-
N7 isobutenylation: Mitsunobu reaction using 2-methylallyl alcohol and DIAD/TPP
-
C8 morpholinomethylation: Mannich-type reaction with morpholine and paraformaldehyde
Table 2: Synthetic Conditions for Key Steps
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N3 Methylation | Me₂SO₄, NaOH (aq), 70°C, 12 hr | 78 |
| N7 Alkylation | 2-methylallyl bromide, K₂CO₃, DMF | 65 |
| C8 Functionalization | Morpholine, HCHO, HCl, EtOH, reflux | 52 |
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (1 mg/mL at 25°C) due to its lipophilic substituents . Predicted partition coefficients:
-
log P (octanol/water): 1.82 (ALOGPS estimate)
-
log D (pH 7.4): 1.75
-
Polar Surface Area: 83.7 Ų
Thermal Stability
Differential scanning calorimetry (DSC) of the 1,3-dimethyl analog shows a melting point of 189–192°C with decomposition above 210°C . The target compound likely exhibits similar thermal behavior given structural similarities.
Comparative Analysis with Structural Analogs
Impact of N1 Methylation
The 1,3-dimethyl analog (CID 853499) shows:
-
Increased metabolic stability: Due to blocked N1 demethylation pathway
-
Reduced aqueous solubility: log P increased by 0.3 compared to 3-methyl derivative
-
Altered target selectivity: Preferential CDK4 inhibition over CDK2 in enzymatic assays
Role of C8 Substituents
Replacing morpholine with piperazine (as in CID 4653534 ):
-
Enhanced solubility: log D decreases by 0.5 units
-
Reduced kinase affinity: Binding energy for CDK2 increases to -6.8 kcal/mol
-
Improved oral bioavailability: Predicted from 23% to 38%
Industrial and Research Applications
Pharmaceutical Development
Potential indications based on structural analogs:
-
Oncology: CDK inhibitors for breast cancer (palbociclib analogs)
-
Neurology: A₂A antagonists for Parkinson’s disease (istradefylline-like)
-
Inflammation: PDE inhibitors for asthma/COPD
Chemical Biology Tools
-
Photoaffinity probes: Incorporation of diazirine groups via isobutenyl modification
-
Fluorescent tags: Conjugation with BODIPY at morpholine nitrogen
-
PROTACs: Linker attachment at C8 for targeted protein degradation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume